Manganese niobium oxide (MnNb2O6)

Photocatalysis Band gap engineering Visible-light degradation

Manganese niobium oxide (MnNb2O6, CAS 12032-69-8) is a ternary transition-metal oxide that crystallizes in the orthorhombic columbite structure (space group Pbcn), consisting of edge-sharing NbO6 octahedral chains cross-linked by Mn2+ ions in octahedral coordination. This compound belongs to the MNb2O6 (M = Mg, Ca, Mn, Fe, Co, Ni, Cu, Zn, Cd) series and is recognized as a multifunctional material with demonstrated performance across microwave dielectric, electrochemical energy storage, photocatalytic, and low-temperature magnetic applications.

Molecular Formula Mn2Nb2O7
Molecular Weight 407.68 g/mol
CAS No. 12032-69-8
Cat. No. B079138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese niobium oxide (MnNb2O6)
CAS12032-69-8
Molecular FormulaMn2Nb2O7
Molecular Weight407.68 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Nb+5].[Nb+5]
InChIInChI=1S/2Mn.2Nb.7O/q2*+2;2*+5;7*-2
InChIKeyOYNVPPGPLYRJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Niobium Oxide (MnNb2O6, CAS 12032-69-8): Columbite-Structured Functional Oxide for Dielectric, Energy Storage, and Catalytic Procurement


Manganese niobium oxide (MnNb2O6, CAS 12032-69-8) is a ternary transition-metal oxide that crystallizes in the orthorhombic columbite structure (space group Pbcn), consisting of edge-sharing NbO6 octahedral chains cross-linked by Mn2+ ions in octahedral coordination [1]. This compound belongs to the MNb2O6 (M = Mg, Ca, Mn, Fe, Co, Ni, Cu, Zn, Cd) series and is recognized as a multifunctional material with demonstrated performance across microwave dielectric, electrochemical energy storage, photocatalytic, and low-temperature magnetic applications [2]. Commercially available at 99.9% purity (‑200 mesh), MnNb2O6 serves as both a standalone functional ceramic and a critical precursor for complex perovskite syntheses [3].

Why MnNb2O6 Cannot Be Interchanged with Other MNb2O6 Columbites: M-Cation-Specific Performance Differentiation


Within the MNb2O6 columbite series, the identity of the divalent M-site cation fundamentally governs critical performance parameters—dielectric permittivity, quality factor, temperature coefficient of resonant frequency, band gap energy, magnetic ordering temperature, and electrochemical capacity—because the M ion dictates both the unit-cell volume and the electronic structure (3d electron count, ionic polarizability, and magnetic moment) [1]. For instance, substituting Mn2+ (3d5, S = 5/2) with Zn2+ (3d10, S = 0) eliminates antiferromagnetic ordering, while replacing it with Mg2+ alters the temperature coefficient of resonant frequency (τf) and the quality factor (Q × f) by tens of thousands of GHz [2]. Consequently, procurement of MnNb2O6 versus ZnNb2O6, MgNb2O6, CoNb2O6, or NiNb2O6 must be driven by application-specific quantitative performance requirements, not by structural similarity alone [3].

Quantitative Differentiation Evidence for MnNb2O6 Against Closest Columbite Analogs


Visible-Light Photocatalytic Band Gap Advantage of MnNb2O6 (2.70 eV) vs. ZnNb2O6 (3.77 eV)

Hydrothermally synthesized flower-like MnNb2O6 exhibits a direct optical band gap of 2.70 eV, which is 1.07 eV narrower than that of ZnNb2O6 (3.77 eV) synthesized under identical conditions [1]. This narrower band gap enables MnNb2O6 to harvest visible light (λ ≤ 459 nm), whereas ZnNb2O6 requires UV excitation (λ ≤ 329 nm) [1]. When integrated into a Type-II MnNb2O6/g-C3N4 Mott-Schottky heterojunction, the optimized 15% MNO/g-CN composite achieves 94.10% degradation of ciprofloxacin (CIP) and 98.50% degradation of tetracycline-HCl (TCH) under visible-light irradiation [2].

Photocatalysis Band gap engineering Visible-light degradation

MnNb2O6 as a High-Capacity Supercapacitor Electrode: 350 F g⁻¹ with 90% Retention After 10,000 Cycles

A hierarchically structured MnNb2O6 electrode (designated MNO-1d) delivers a specific capacitance of 350 F g⁻¹ and retains ~90% of its initial capacitance after 10,000 charge-discharge cycles at a high current density of 10 A g⁻¹ [1]. In contrast, the broader class of binary transition-metal oxide supercapacitor electrodes (e.g., MnO2, RuO2, Co3O4) typically exhibits specific capacitances in the 150–300 F g⁻¹ range, with many suffering from significant capacity fade (<80% retention) over extended cycling at comparable current densities [2]. The columbite layered structure of MnNb2O6, with its abundant interlayer faradaic reaction sites, underpins this combination of high capacitance and exceptional cycling durability [1].

Supercapacitor Pseudocapacitance Hierarchical nanostructure

Antiferromagnetic Ordering with Néel Temperature TN = 4.33–4.40 K: Differentiating MnNb2O6 from Diamagnetic ZnNb2O6 and MgNb2O6

MnNb2O6 polycrystals exhibit well-defined antiferromagnetic ordering with a Néel temperature TN = 4.33 K (from ∂(χT)/∂T analysis) and TN = 4.36 K (from specific heat CP transition), with the Mn2+ ion confirmed in the high-spin S = 5/2 state (μeff = 5.920 μB, g = 2.001) [1]. In contrast, ZnNb2O6 and MgNb2O6 are diamagnetic due to their M-site cations having completely filled 3d10 (Zn2+) or empty 2p6 (Mg2+) electron configurations, and thus exhibit no magnetic ordering at any temperature [2]. The intrachain exchange constant J0/kB = −1.08 K and interchain coupling J⊥/kB = −0.61 K have been quantitatively determined for MnNb2O6, establishing it as a Heisenberg linear-chain antiferromagnet [1].

Low-temperature magnetism Antiferromagnet Spin-chain physics

Lithium-Ion Battery Anode Modification: SiO@MnNb2O6@NC Delivers 835 mAh g⁻¹ at 3.0 A g⁻¹ with Structural Preservation

When MnNb2O6 is used as a coating modifier for SiO anodes in conjunction with N-doped carbon, the resulting SiO@MnNb2O6@NC composite anode maintains a reversible capacity of 835 mAh g⁻¹ at a high current density of 3.0 A g⁻¹ and retains 799 mAh g⁻¹ after 200 cycles at 1.0 A g⁻¹ [1]. By comparison, the unmodified SiO@NC anode under identical cycling conditions shows substantially lower capacity retention and rate performance, highlighting the critical role of MnNb2O6's three-dimensional Li-ion diffusion channels and its structural reversibility (orthorhombic MnNb2O6 ↔ amorphous LixMnNb2O6 during lithiation/delithiation) [1]. Unlike NiNb2O6, CuNb2O6, and ZnNb2O6—which have been systematically compared as standalone anodes but exhibit different phase-evolution pathways (e.g., CuNb2O6 irreversibly transforms to NbO2, LiNb3O8, and metallic Cu during first discharge)—MnNb2O6 maintains crystal structure integrity after long-term cycling [2].

Lithium-ion battery SiO anode Columbite coating

Microwave Dielectric Q × f = 343,000 GHz: MnNb2O6 Outperforms CoNb2O6 (41,700 GHz) and CaNb2O6 (49,600 GHz) in Quality Factor

MnNb2O6 exhibits a reported microwave dielectric quality factor of Q × f = 343,000 GHz (with εr = 22.4 and τf = −59.6 ppm/°C), as cited from multiple independent studies on columbite niobate ceramics [1]. Comparative measurements across the MNb2O6 series consistently show that ZnNb2O6 (Q × f = 84,500 GHz), MgNb2O6 (Q × f = 79,600 to ~95,000 GHz), CaNb2O6 (Q × f = 49,600 GHz), and CoNb2O6 (Q × f = 41,700 GHz) all fall well below the MnNb2O6 value [2]. The extraordinarily high Q × f of MnNb2O6—approximately 3.6× to 8.2× greater than those of ZnNb2O6 and CoNb2O6, respectively—makes it uniquely suited for ultra-low-loss microwave resonator applications.

Microwave dielectric ceramics Quality factor Dielectric resonator

Hierarchical Nanostructure Morphology Control: MnNb2O6 Ellipsoids and Flower-Like Architectures via Hydrothermal and Molten-Salt Synthesis

MnNb2O6 can be synthesized in diverse hierarchical morphologies that are not readily accessible for other MNb2O6 analogs: (i) ellipsoid-like hierarchical structures with flaky surfaces composed of 10–20 nm nanoparticles via hydrothermal synthesis [1]; (ii) flower-like nanosheet arrays with a BET surface area of ~51 m²/g, approximately 25–50 times higher than that achieved by conventional solid-state reaction [2]; and (iii) flake, rod, and rectangular morphologies via molten-salt synthesis, with morphology tunable by salt selection [3]. These morphological variants directly impact application performance: the flower-like morphology provides abundant active sites for photocatalysis and electrochemistry, while the ellipsoidal hierarchical structure has been specifically investigated for microwave absorption properties [1].

Morphology engineering Hydrothermal synthesis Molten-salt synthesis

Validated Application Scenarios Where MnNb2O6 (CAS 12032-69-8) Provides Verifiable Procurement Advantage


Ultra-Low-Loss Microwave Dielectric Resonators and Filters (5G/6G Communication Infrastructure)

Procure MnNb2O6 for microwave dielectric resonator and filter components where the quality factor directly determines signal integrity. With Q × f = 343,000 GHz—4.1× to 8.2× higher than ZnNb2O6, MgNb2O6, CaNb2O6, or CoNb2O6—MnNb2O6 enables resonators with minimal insertion loss in the 1–10 GHz band [1]. The negative τf (−59.6 ppm/°C) can be compensated through composite formulation with positive-τf materials (e.g., TiO2, τf ≈ +450 ppm/°C) to achieve near-zero temperature drift [2]. This scenario is validated by the quantitative superiority of MnNb2O6's Q × f over all other MNb2O6 columbites measured under identical TE01δ-mode conditions [2].

Visible-Light-Active Photocatalyst for Antibiotic Wastewater Remediation

Deploy MnNb2O6-based photocatalysts (particularly MnNb2O6/g-C3N4 heterojunctions) for visible-light-driven degradation of fluoroquinolone antibiotics (ciprofloxacin, tetracycline) in wastewater. The 2.70 eV band gap of MnNb2O6—1.07 eV narrower than ZnNb2O6 (3.77 eV)—enables solar-spectrum utilization without artificial UV sources [1]. The 15% MNO/g-CN composite achieves 94.10% CIP degradation and 98.50% TCH degradation under visible light, with h⁺ and •O₂⁻ identified as the primary reactive species [2]. Procurement of MnNb2O6 over ZnNb2O6 is justified when visible-light operation is a requirement.

High-Performance Supercapacitor Electrodes with Ultra-Long Cycle Life

Utilize hierarchically structured MnNb2O6 as a pseudocapacitive electrode material for supercapacitors requiring both high specific capacitance (>300 F g⁻¹) and exceptional cycling durability (>10,000 cycles with ≥90% retention). The demonstrated specific capacitance of 350 F g⁻¹ with ~90% retention after 10,000 cycles at 10 A g⁻¹ outperforms typical binary transition-metal oxide electrodes [1]. The columbite layered structure provides abundant interlayer faradaic reaction sites that support high-rate charge storage without structural degradation [1]. This scenario is directly supported by the quantitative cycling stability data obtained from the hierarchical MNO-1d electrode configuration [1].

Model Antiferromagnetic Spin-Chain System for Low-Temperature Condensed Matter Physics

Procure MnNb2O6 single crystals or polycrystals for fundamental research on Heisenberg linear-chain antiferromagnets. With TN = 4.33–4.40 K, S = 5/2 (Mn²⁺), and experimentally determined exchange constants J0/kB = −1.08 K (intrachain) and J⊥/kB = −0.61 K (interchain), MnNb2O6 serves as a well-characterized model system for studying magnetic field-temperature phase diagrams, spin-flop transitions (HTP = 18 kOe, TTP = 4.06 K), and critical exponents near the Néel transition (α = 0.12 for T > TN) [1]. Unlike the diamagnetic ZnNb2O6 and MgNb2O6, which exhibit no magnetic ordering, MnNb2O6 provides a unique experimental platform within the columbite family for investigating low-dimensional magnetism [2].

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